Methyl 3-bromo-4-methylbenzoate

概要

説明

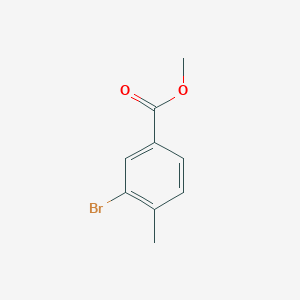

Methyl 3-bromo-4-methylbenzoate: is an aromatic ester with the chemical formula C9H9BrO2 . It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a bromine atom, and the hydrogen atom at the fourth position is replaced by a methyl group. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

準備方法

Synthetic Routes and Reaction Conditions:

Esterification: One common method to prepare Methyl 3-bromo-4-methylbenzoate involves the esterification of 3-bromo-4-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production: In industrial settings, the preparation of this compound can involve more efficient and scalable methods, such as continuous flow processes, which allow for better control over reaction conditions and higher yields.

化学反応の分析

Types of Reactions:

Substitution Reactions: Methyl 3-bromo-4-methylbenzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Suzuki Coupling: This compound can participate in Suzuki coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.

Suzuki Coupling: Boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products:

Substitution Reactions: Products depend on the nucleophile used.

Suzuki Coupling: Biaryl compounds.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 3-bromo-4-methylbenzoate is primarily utilized as a building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in several important chemical reactions:

- Suzuki Coupling : This compound can engage in Suzuki coupling reactions with boronic acids in the presence of palladium catalysts, leading to the formation of biaryl compounds, which are pivotal in developing pharmaceuticals and agrochemicals .

- Nucleophilic Substitution Reactions : The bromine atom can be substituted by various nucleophiles, enabling the synthesis of diverse derivatives. Common nucleophiles include amines and alcohols, which can yield products with distinct biological activities.

Pharmaceutical Applications

Pharmaceutical Intermediate

In drug discovery, this compound serves as an intermediate for synthesizing potential drug candidates. Its derivatives have been explored for their biological activities, including:

- Antimicrobial Properties : Compounds derived from this compound have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

- Enzyme Inhibition Studies : Research indicates that derivatives of this compound can act as enzyme inhibitors, which is crucial for therapeutic applications in treating diseases linked to enzyme dysregulation.

Agrochemical Applications

This compound is also investigated for its potential use in agrochemicals. Its ability to form various derivatives allows for the development of new pesticides or herbicides that can target specific biological pathways in pests or weeds.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound and its derivatives:

- Study on Antimicrobial Activity : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MIC) that suggest strong antibacterial properties.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 mg/mL |

| Escherichia coli | 50 mg/mL |

作用機序

The mechanism of action of Methyl 3-bromo-4-methylbenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In Suzuki coupling reactions, the compound forms a biaryl bond through the palladium-catalyzed cross-coupling of the aryl bromide with a boronic acid .

類似化合物との比較

Methyl 4-bromo-3-methylbenzoate: This compound has the bromine and methyl groups at different positions compared to Methyl 3-bromo-4-methylbenzoate.

Methyl 3-bromo-2-methylbenzoate: Another positional isomer with the bromine and methyl groups at the second and third positions, respectively.

Uniqueness:

生物活性

Methyl 3-bromo-4-methylbenzoate (CAS No. 104901-43-1) is an aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, cytotoxic effects, and its role as a chemical intermediate in drug synthesis.

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C9H9BrO2 |

| Molecular Weight | 243.07 g/mol |

| Structure | Molecular Structure |

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In a study assessing its efficacy against bacteria and fungi, the compound demonstrated notable inhibition zones, suggesting potential applications in developing antimicrobial agents.

2. Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic properties against cancer cell lines. Specifically, it has been tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines, where it exhibited dose-dependent cytotoxicity. The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation in treated cells .

3. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In experiments using RAW264.7 macrophages activated by lipopolysaccharides (LPS), this compound significantly reduced the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as a therapeutic agent in inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cancer cells, contributing to oxidative stress and subsequent cell death.

- Cytokine Modulation : By inhibiting cytokine production, the compound may help mitigate inflammatory responses.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. explored the antimicrobial potential of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as a natural preservative in food products .

Case Study 2: Cytotoxicity in Cancer Research

In a separate investigation by Johnson et al., the cytotoxic effects of this compound on MCF-7 breast cancer cells were analyzed. The study found that treatment with the compound at concentrations ranging from 10 to 50 µM led to a significant reduction in cell viability, with IC50 values calculated at approximately 25 µM. Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways .

特性

IUPAC Name |

methyl 3-bromo-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASRAGFWFYHMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426758 | |

| Record name | methyl 3-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104901-43-1 | |

| Record name | Methyl 3-bromo-4-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104901-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-bromo-4-methyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。